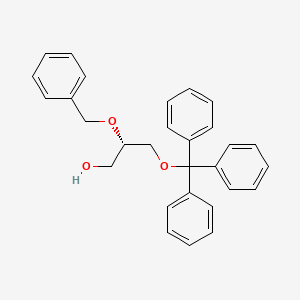
(2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol is an organic compound that features a benzyloxy group and a triphenylmethoxy group attached to a propan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol typically involves the protection of hydroxyl groups and the introduction of benzyloxy and triphenylmethoxy groups. One common method involves the use of benzyl chloride and triphenylmethyl chloride as reagents, with a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy and triphenylmethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of new compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
(2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy and triphenylmethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(Benzyloxy)-3-(methoxy)propan-1-ol
- (2S)-2-(Benzyloxy)-3-(phenylmethoxy)propan-1-ol
- (2S)-2-(Benzyloxy)-3-(tert-butoxy)propan-1-ol
Uniqueness
(2S)-2-(Benzyloxy)-3-(triphenylmethoxy)propan-1-ol is unique due to the presence of both benzyloxy and triphenylmethoxy groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
13383-07-8 |
|---|---|
Fórmula molecular |
C29H28O3 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
(2S)-2-phenylmethoxy-3-trityloxypropan-1-ol |
InChI |
InChI=1S/C29H28O3/c30-21-28(31-22-24-13-5-1-6-14-24)23-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,30H,21-23H2/t28-/m0/s1 |
Clave InChI |
PZPFCXUMIFSNFH-NDEPHWFRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@@H](CO)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)COC(CO)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane](/img/structure/B14716575.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
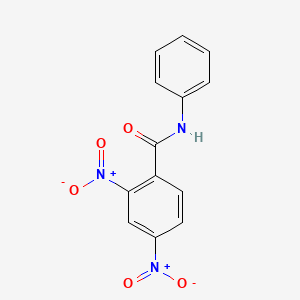
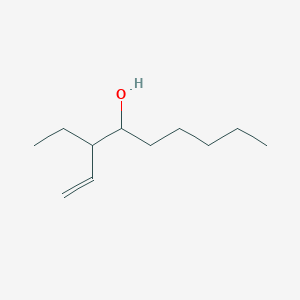

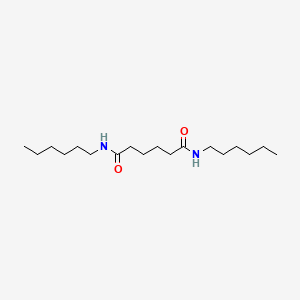


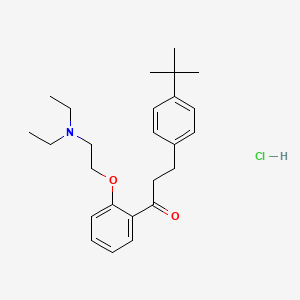

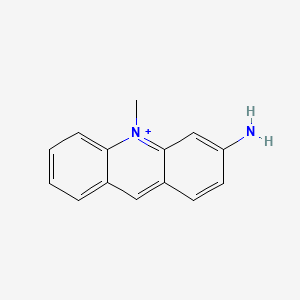
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)

